molecular formula C15H25ClN4OS B2900921 5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1100130-45-7

5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2900921
CAS No.: 1100130-45-7
M. Wt: 344.9
InChI Key: QIPQMAGPENNUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide (CAS 1100130-45-7) is a synthetic small molecule with a molecular formula of C15H25ClN4OS and a molecular weight of 344.90 g/mol . This pyrimidine-based compound is characterized by its predicted density of 1.17±0.1 g/cm3 and a boiling point of 484.9±40.0 °C . The compound features a diethylamino side chain and a methylsulfanyl substituent on its pyrimidine core, making it a valuable intermediate in medicinal chemistry and drug discovery research. Patents indicate that structurally related diaminocarboxamidepyrimidine compounds have been investigated for their therapeutic potential, particularly as inhibitors of protein kinases for the treatment of proliferative diseases and fibrotic liver disorders . Furthermore, pyrimidine derivatives sharing the 5-chloro-4-carboxamide scaffold are of significant interest in epigenetics research, where they have been designed as cap groups in histone deacetylase (HDAC) inhibitors for anticancer applications . The molecule is offered with a purity of 95.0% and is intended for research purposes only . It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can obtain this compound in quantities ranging from 0.05g to 10.0g .

Properties

IUPAC Name

5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN4OS/c1-6-20(7-2)12(10(3)4)9-17-14(21)13-11(16)8-18-15(19-13)22-5/h8,10,12H,6-7,9H2,1-5H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPQMAGPENNUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CNC(=O)C1=NC(=NC=C1Cl)SC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents :

  • The target compound and ’s analog share a methylsulfanyl group, which is smaller and less sterically hindered than the benzylsulfanyl groups in and . This may enhance metabolic stability or alter binding kinetics .
  • Bulkier substituents (e.g., 2-chlorobenzylsulfanyl in ) could reduce solubility but improve target affinity through hydrophobic interactions.

Amide Side Chain: The target’s aliphatic diethylamino group contrasts with the aromatic or cyclic substituents in other analogs. Aromatic side chains (e.g., 4-chlorophenyl in ) may enhance π-π stacking interactions with biological targets but could also increase lipophilicity .

Physicochemical Properties

Property Target Compound
Molecular Weight ~329.5 446.4 418.3 404.3
Likely LogP* Moderate High High High
Predicted Solubility Moderate Low Low Low

*LogP estimated based on substituent hydrophobicity.

  • The target’s lower molecular weight (~329.5 vs. 404–446) suggests better membrane permeability and oral bioavailability compared to bulkier analogs .
  • The diethylamino group may impart moderate solubility in aqueous acidic media, whereas aromatic substituents in other compounds likely reduce solubility.

Research Findings and Implications

  • Structural Flexibility : The pyrimidine-4-carboxamide scaffold allows diverse substitutions, enabling optimization for target specificity and ADME properties.
  • Diethylamino Advantage: The target’s aliphatic amine side chain may reduce off-target interactions compared to aromatic analogs, which could bind nonspecifically to hydrophobic pockets .
  • Methylsulfanyl vs. Benzylsulfanyl : Smaller substituents at position 2 (e.g., SMe in the target) may favor entropic gains in binding, while bulkier groups (e.g., benzylsulfanyl) could enhance potency at the expense of solubility .

Q & A

Basic: What are the critical steps in synthesizing 5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide?

Answer:
The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Chlorination at position 5 using POCl₃ or PCl₃ under reflux .
  • Sulfanyl group introduction at position 2 via nucleophilic substitution with methylthiolate (e.g., NaSCH₃) in polar aprotic solvents like DMF .
  • Carboxamide coupling using coupling agents (e.g., EDCI or HATU) with the diethylamino-substituted alkylamine under inert conditions .
    Reaction parameters (temperature, solvent choice, stoichiometry) must be optimized to avoid side products like over-alkylation or hydrolysis .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms diastereomeric purity (e.g., diethylamino group splitting patterns) .
  • HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects trace impurities via reverse-phase C18 columns with UV/ESI-MS detection .
  • X-ray Crystallography : Resolves ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Moderately soluble in DMSO (≥50 mM) and dichloromethane; poorly soluble in aqueous buffers (use co-solvents like PEG-400 for in vitro assays) .
  • Stability : Stable at −20°C under argon for >6 months. Avoid prolonged exposure to light, moisture, or basic conditions (risk of sulfanyl group oxidation or carboxamide hydrolysis) .

Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?

Answer:

  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to evaluate interactions between temperature, solvent polarity, and catalyst loading .
  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition-state energetics for chlorination or coupling steps, reducing trial-and-error experimentation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (KD) to purported targets like kinases or GPCRs .
  • Metabolite Screening : Check for active metabolites via LC-MS/MS in biological matrices, as instability in media may alter effective concentrations .

Advanced: What computational strategies predict this compound’s biological targets and off-target effects?

Answer:

  • Molecular Docking : Screen against target libraries (e.g., PDGFR, EGFR) using AutoDock Vina or Schrödinger Glide, prioritizing poses with H-bonding to the carboxamide and pyrimidine N1 .
  • Pharmacophore Modeling : Align structural motifs (e.g., chloro, sulfanyl groups) with known inhibitors to infer mechanism .
  • Machine Learning : Train QSAR models on PubChem BioAssay data to predict off-target interactions (e.g., cytochrome P450 inhibition) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing methylsulfanyl with ethylsulfanyl or altering the diethylamino branch) .
  • Biological Profiling : Test analogs in parallel assays (e.g., kinase inhibition, cytotoxicity) to correlate substituent effects with activity .
  • Free-Wilson Analysis : Quantify contributions of individual functional groups to overall potency using regression models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.